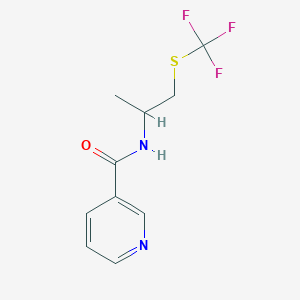

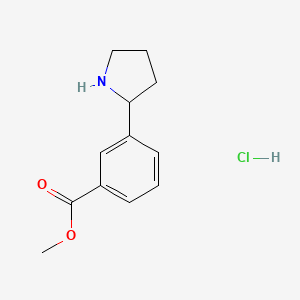

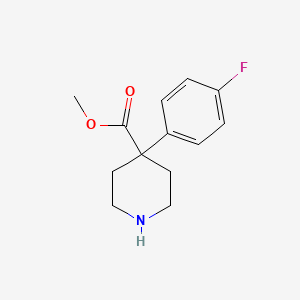

![molecular formula C15H23ClN2O2 B3089993 3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride CAS No. 1203800-25-2](/img/structure/B3089993.png)

3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride

Overview

Description

“3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride” is a chemical compound with the CAS number 1203800-25-2 . It has a molecular weight of 298.81 and a molecular formula of C15H23ClN2O2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzaldehyde group attached to a propoxy chain, which is further connected to a 4-methyl-1-piperazinyl group . The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Other physical and chemical properties such as boiling point and specific storage conditions are not specified in the available resources .Scientific Research Applications

Drug Design and Synthesis

The compound is a derivative of piperazine, which is a significant synthetic fragment for designing drugs . Piperazine derivatives are present in more than twenty classes of pharmaceuticals . Therefore, “3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride” could potentially be used in the design and synthesis of new drugs.

Formation of Piperidine Derivatives

The compound could be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Biological and Pharmacological Activity

Piperazine derivatives, such as this compound, have a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .

Antibacterial Activity

A structurally similar compound, 3-(Piperazin-1-yl)-1,2-benzothiazole, has been found to have antibacterial activity . Therefore, “3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride” might also have potential antibacterial applications.

Drugability Evaluation

The compound could be evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) . This rule is a set of five molecular properties that are important for a drug’s pharmacokinetics in the human body, including absorption, distribution, metabolism, and excretion.

Dopamine and Serotonin Antagonists

3-(Piperazin-1-yl)-1,2-benzothiazole, a hybrid compound consisting of isothiazole and piperazine moieties, acts as dopamine and serotonin antagonists and is used as antipsychotic drug substances . Given the structural similarity, “3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride” might also have potential applications in this area.

properties

IUPAC Name |

3-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-16-7-9-17(10-8-16)6-3-11-19-15-5-2-4-14(12-15)13-18;/h2,4-5,12-13H,3,6-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKQAGGQPKBDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCOC2=CC=CC(=C2)C=O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

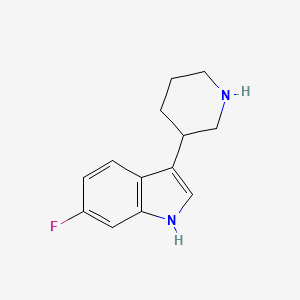

![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B3089928.png)

![methyl 2-{[(E)-phenylmethylidene]amino}propanoate](/img/structure/B3089943.png)

![Benzoic acid, 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]tris-](/img/structure/B3089956.png)

![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3089994.png)